![molecular formula C6H14S B158292 3-Pentanethiol, 2-methyl- CAS No. 1639-04-9](/img/structure/B158292.png)
3-Pentanethiol, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanethiol, 2-methyl- is a colorless liquid with a strong odor. It is also known as 2-methylpentanethiol or 2MPT and is a member of the thiols family. Thiols are organic compounds that contain a sulfur atom and a hydrogen atom, and they are commonly found in the human body and various biological processes.
Wirkmechanismus
The mechanism of action of 3-Pentanethiol, 2-methyl- is not fully understood. However, it is believed to act as a nucleophile due to the presence of a sulfur atom, which can react with electrophilic molecules. This property makes it useful in various chemical reactions and as a flavor and fragrance agent.
Biochemical and Physiological Effects:
3-Pentanethiol, 2-methyl- has been shown to have various biochemical and physiological effects. In one study, it was found to increase the production of reactive oxygen species (ROS) in human liver cells, which can lead to oxidative stress and cell damage. However, other studies have suggested that it may have potential therapeutic effects, such as its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Pentanethiol, 2-methyl- in lab experiments is its strong odor, which makes it easy to detect and measure. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic in high concentrations, which can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for research on 3-Pentanethiol, 2-methyl-. One area of interest is its potential as a biomarker for liver function. Further studies could investigate its use as a diagnostic tool for liver diseases. Additionally, more research is needed to understand its mechanism of action and potential therapeutic effects. Finally, studies could investigate the safety and toxicity of 3-Pentanethiol, 2-methyl- in various applications, including its use as a flavor and fragrance agent and its potential use in medicine.
Conclusion:
In conclusion, 3-Pentanethiol, 2-methyl- is a versatile organic compound with various scientific research applications. Its strong odor and ease of synthesis make it useful in lab experiments, while its potential therapeutic effects and use as a biomarker for liver function make it an interesting area of research for medicine. However, its toxicity in high concentrations highlights the importance of safety precautions when working with it.
Synthesemethoden
3-Pentanethiol, 2-methyl- can be synthesized through various methods, including the reaction of pentanone with hydrogen sulfide gas in the presence of a catalyst. Another method involves the reaction of 2-methyl-1-butanol with thionyl chloride, followed by the reaction of the resulting product with hydrogen sulfide gas. The purity of the final product can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Pentanethiol, 2-methyl- has various scientific research applications, including its use as a flavor and fragrance agent in the food industry. It is also used as an odorant in natural gas and propane, as well as in the production of rubber and plastics. Additionally, 3-Pentanethiol, 2-methyl- has been studied for its potential use as a biomarker for liver function and as a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
1639-04-9 |
---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
2-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
NTRKGRUMBHBCAM-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C)S |
Kanonische SMILES |
CCC(C(C)C)S |
Synonyme |
2-Methyl-3-pentanethiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.